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2,3,5-Trimethyl-6-propoxypyrazine - 113929-51-4

2,3,5-Trimethyl-6-propoxypyrazine

Catalog Number: EVT-1446344
CAS Number: 113929-51-4
Molecular Formula: C10H16N2O
Molecular Weight: 180.251
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3,5-Trimethyl-6-propoxypyrazine is a chemical compound belonging to the pyrazine family, characterized by its unique flavor and aroma properties. This compound is particularly noted for its presence in various food products, contributing to the sensory profiles of baked goods, fried foods, and roasted coffee. The chemical formula for 2,3,5-trimethyl-6-propoxypyrazine is C₉H₁₄N₂, and it is classified as a flavoring agent due to its significant role in food applications.

Source

This compound is typically synthesized rather than extracted from natural sources. It can be derived from simpler precursors through various chemical reactions. The synthesis often involves the use of amines and carbonyl compounds, which are common in organic chemistry.

Classification

2,3,5-Trimethyl-6-propoxypyrazine falls under the category of flavoring agents and aroma compounds. It is recognized for its use in the food industry and has been studied for its sensory characteristics in various culinary applications.

Synthesis Analysis

Methods

The synthesis of 2,3,5-trimethyl-6-propoxypyrazine can be accomplished through several methods:

  1. Condensation Reactions: The primary method involves the reaction between 2,3-butanedione and 1,2-diaminopropane. This process typically requires specific conditions such as controlled temperature and molar ratios to optimize yield.
  2. Gas Phase Catalysis: Alternative methods include gas phase catalytic dehydrogenation using piperazine or other diamines combined with aldehydes.

Technical Details

The synthesis begins with the preparation of 1,2-diaminopropane via amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst (Raney Nickel). The subsequent steps involve:

  • Condensation: Mixing 2,3-butanedione with anhydrous ethyl alcohol and 1,2-diaminopropane under specified molar ratios at low temperatures.
  • Dehydrogenation: Utilizing air as an oxidant with potassium hydroxide to facilitate the conversion of intermediates into the final product.

The optimal conditions for these reactions are critical for maximizing yield and purity.

Molecular Structure Analysis

Data

  • Molecular Formula: C₉H₁₄N₂
  • Molecular Weight: Approximately 150.22 g/mol
  • IUPAC Name: 2,3,5-trimethyl-6-propoxypyrazine
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of 2,3,5-trimethyl-6-propoxypyrazine include:

  1. Condensation Reaction: Between 2,3-butanedione and 1,2-diaminopropane.
  2. Dehydrogenation Reaction: Involving oxidation steps that convert dihydropyrazine intermediates into the final pyrazine compound.

Technical Details

Reactions are typically conducted under controlled temperatures (e.g., -5 °C for condensation) and specific molar ratios (e.g., 1:1.1 for reactants). The use of catalysts like Raney Nickel enhances reaction rates and yields.

Mechanism of Action

Process

The mechanism involves several key steps:

  1. Formation of Dihydropyrazine: Initial condensation forms a dihydropyrazine intermediate.
  2. Oxidative Dehydrogenation: This intermediate undergoes oxidation to form the stable pyrazine structure.
  3. Final Product Formation: The introduction of the propoxy group completes the synthesis process.

Data

The yield and efficiency of each step depend on reaction conditions such as temperature, pressure, and reactant concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic aroma associated with roasted or baked products.
  • Specific Gravity: Ranges from approximately 0.967 to 0.987 depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether.
  • Stability: Generally stable under standard conditions but may degrade under extreme temperatures or in the presence of strong oxidizers.
Applications

Scientific Uses

2,3,5-trimethyl-6-propoxypyrazine is widely utilized in:

  • Food Industry: As a flavoring agent in products such as baked goods, coffee, chocolate, and snacks.
  • Research Applications: Studied for its sensory properties in food science and flavor chemistry.
  • Flavor Profile Development: Used by food technologists to enhance or modify flavors in various culinary applications.

This compound's versatility makes it a valuable ingredient in both commercial food production and scientific research related to flavor development.

Properties

CAS Number

113929-51-4

Product Name

2,3,5-Trimethyl-6-propoxypyrazine

IUPAC Name

2,3,5-trimethyl-6-propoxypyrazine

Molecular Formula

C10H16N2O

Molecular Weight

180.251

InChI

InChI=1S/C10H16N2O/c1-5-6-13-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3

InChI Key

NCOKKVFLENAGGE-UHFFFAOYSA-N

SMILES

CCCOC1=NC(=C(N=C1C)C)C

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